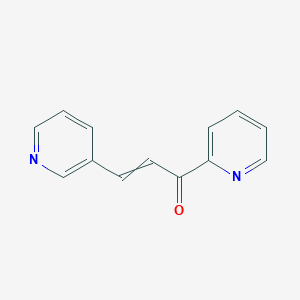
1-(Pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is a heterocyclic compound featuring two pyridine rings connected by a prop-2-en-1-one linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding pyridine N-oxides.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its anticancer properties, particularly as a glycolysis inhibitor.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of glycolysis in cancer cells. It targets key enzymes involved in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells. This mechanism is particularly effective in cancer cells that rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Quinoline: Contains a fused benzene and pyridine ring.
Uniqueness: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings connected by a prop-2-en-1-one linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions with biological targets and makes it a versatile scaffold for further chemical modifications .
Propriétés
Numéro CAS |
13344-54-2 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-1-2-9-15-12)7-6-11-4-3-8-14-10-11/h1-10H |
Clé InChI |
AQIFCKDIMWXKDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C=CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















